molecular formula C9H7ClO3 B047956 Methyl 4-(chlorocarbonyl)benzoate CAS No. 7377-26-6

Methyl 4-(chlorocarbonyl)benzoate

Cat. No. B047956
CAS RN: 7377-26-6
M. Wt: 198.6 g/mol
InChI Key: CVXXHXPNTZBZEL-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of methyl 4-(chlorocarbonyl)benzoate involves multiple steps, including esterification, chlorination, and condensation reactions. One notable method includes the synthesis of a related compound, methyl 2-hydroxy-4-(chlorocarbonyl)benzoate, from methyl 2-hydroxy-4-carboxybenzoate using thionyl chloride (SOCl2) under specific conditions to achieve the chlorocarbonyl functionality (Zhang Qinglon, 2014).

Scientific Research Applications

  • Preparation of Benzophenone Residues

    • Field : Organic Chemistry
    • Application : Methyl 4-(chlorocarbonyl)benzoate is used in the preparation of benzophenone residues .
  • Synthesis of Bulky Hydrophobic Retinoids

    • Field : Medicinal Chemistry
    • Application : Methyl 4-(chlorocarbonyl)benzoate is used in the synthesis of novel bulky hydrophobic retinoids .
  • Preparation of Benzophenone Residues

    • Field : Organic Chemistry
    • Application : Methyl 4-(chlorocarbonyl)benzoate is used in the preparation of benzophenone residues .
  • Synthesis of Bulky Hydrophobic Retinoids

    • Field : Medicinal Chemistry
    • Application : Methyl 4-(chlorocarbonyl)benzoate is used in the synthesis of novel bulky hydrophobic retinoids .
  • Preparation of Benzophenone Residues

    • Field : Organic Chemistry
    • Application : Methyl 4-(chlorocarbonyl)benzoate is used in the preparation of benzophenone residues .
  • Synthesis of Bulky Hydrophobic Retinoids

    • Field : Medicinal Chemistry
    • Application : Methyl 4-(chlorocarbonyl)benzoate is used in the synthesis of novel bulky hydrophobic retinoids .

Safety And Hazards

Methyl 4-(chlorocarbonyl)benzoate is harmful if swallowed and causes severe skin burns and eye damage . It may also cause respiratory irritation . It is recommended to avoid breathing dust, wash skin thoroughly after handling, and not to eat, drink or smoke when using this product . Protective gloves, protective clothing, eye protection, and face protection should be worn when handling this chemical .

Future Directions

Methyl 4-(chlorocarbonyl)benzoate can be used for the synthesis of various pharmaceutical compounds . It can be used for the preparation of benzophenone residues and also for the synthesis of novel bulky hydrophobic retinoids . This suggests potential future directions in the development of new pharmaceutical compounds.

properties

IUPAC Name

methyl 4-carbonochloridoylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClO3/c1-13-9(12)7-4-2-6(3-5-7)8(10)11/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVXXHXPNTZBZEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90224137
Record name Methyl 4-(chlorocarbonyl)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 4-(chlorocarbonyl)benzoate

CAS RN

7377-26-6
Record name Methyl 4-(chlorocarbonyl)benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7377-26-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 4-(chlorocarbonyl)benzoate
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Record name Methyl 4-(chlorocarbonyl)benzoate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl 4-(chlorocarbonyl)benzoate
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Synthesis routes and methods I

Procedure details

A suspension of 5 g of the acid, prepared in section (a) above, in 50 cm3 of thionyl chloride is heated for 3 hours at 40° C. At the end of the reaction, the reaction medium is homogenized and the solution is concentrated under reduced pressure. The expected acid chloride crystallizes in the form of pink flakes. The yield is quantitative. This solid is employed directly for the condensation reaction.
[Compound]
Name
acid
Quantity
5 g
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reactant
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Synthesis routes and methods II

Procedure details

Monomethyl terephthalate (10.2 g, 0.057 mol) and thionylchloride (50 ml) were mixed in a 100 ml three-necked flask and stirred under gentle reflux overnight. The cooling water was shut off and excess thionylchloride swept away in a stream of nitrogen. By raising the temperature, the product then was distilled and collected as white crystals of high purity.
Quantity
10.2 g
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reactant
Reaction Step One
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50 mL
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Reaction Step One
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
104
Citations
EE Salama - BMC chemistry, 2020 - bmcchem.biomedcentral.com
Reaction of phenyl acetic acid derivatives with thiosemicarbazide in the presence of POCl3 afforded 5-(4-bromobenzyl)-1,3,4-oxadiazole-2-amine 1 and 5-(3-nitrophenyl)-1,3,4-…
Number of citations: 13 bmcchem.biomedcentral.com
Z Li, L Fang, J Wang, L Dong, Y Guo… - … Process Research & …, 2015 - ACS Publications
Tranexamic acid 1, a synthetic antifibrinolytic drug with the treatment being considered highly cost-effective in many countries, has been included in the WHO list of essential medicines. …
Number of citations: 18 pubs.acs.org
J Krijgsman, J Feijen, RJ Gaymans - Polymer, 2003 - Elsevier
Telechelic poly(2,6-dimethyl-1,4-phenylene ether) (PPE) segments are interesting starting materials, for example for copolymerisation. A good method to make partly bifunctional PPE-…
Number of citations: 32 www.sciencedirect.com
Y Takeuchi, JE Guillet, K Sugita, N Ueno… - Journal of Polymer …, 1996 - Wiley Online Library
A new monomer, methyl 4‐(2‐methyl‐1‐oxoprop‐2‐en‐1‐yl)benzoate (p‐(methoxycarbonyl)phenyl isopropenyl ketone, MeOCO‐PIPK), was synthesized and copolymerized with …
Number of citations: 2 onlinelibrary.wiley.com
F Du, W Sun, C Morisseau, BD Hammock, X Bao… - European Journal of …, 2021 - Elsevier
Sepsis, a systemic inflammatory response, caused by pathogenic factors including microorganisms, has high mortality and limited therapeutic approaches. Herein, a new soluble …
Number of citations: 5 www.sciencedirect.com
X Chen, DJ Kopecky, J Mihalic, S Jeffries… - Journal of medicinal …, 2012 - ACS Publications
The eukaryotic initiation factor 4E (eIF4E) plays a central role in the initiation of gene translation and subsequent protein synthesis by binding the 5′ terminal mRNA cap structure. We …
Number of citations: 208 pubs.acs.org
G Copley, D Hwang, D Kim… - Angewandte Chemie …, 2016 - Wiley Online Library
Subporphyrinatoboron(III) (SubB) sensitizers were synthesized for use in dye‐sensitized solar cells (DSSCs). The prototype, which comprises a sterically demanding 3,5‐di‐tert‐…
Number of citations: 32 onlinelibrary.wiley.com
M Niesten, J Feijen, RJ Gaymans - Polymer, 2000 - Elsevier
Segmented copolymers consisting of crystallizable p-phenyleneterephthalamide ester units and poly(tetramethyleneoxide) segments were synthesized. The synthesis of the p-…
Number of citations: 98 www.sciencedirect.com
L Friggeri, TY Hargrove, Z Wawrzak… - Journal of medicinal …, 2018 - ACS Publications
Because of the increase in the number of immunocompromised patients, the incidence of invasive fungal infections is growing, but the treatment efficiency remains unacceptably low. …
Number of citations: 36 pubs.acs.org
K Kuramoto, H Yamada, T Shin, Y Sawada… - Bioorganic & Medicinal …, 2020 - Elsevier
Adenosine monophosphate (AMP)-activated protein kinase (AMPK) plays a key role in maintaining cellular metabolism. AMP or adenosine diphosphate (ADP) levels rise during …
Number of citations: 13 www.sciencedirect.com

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